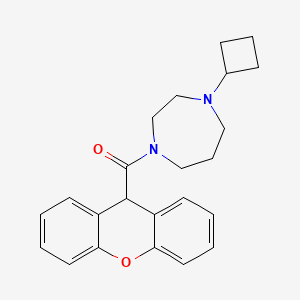

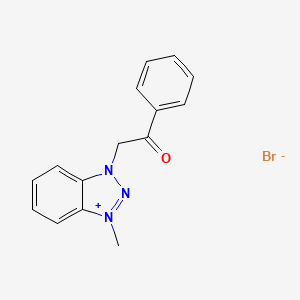

![molecular formula C10H14N4 B2477012 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1512448-95-1](/img/structure/B2477012.png)

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Applications De Recherche Scientifique

Cardiovascular Agents

One significant application of 1,2,4-triazolo[1,5-a]pyrimidines, chemically related to 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine, is in the development of cardiovascular agents. These compounds, specifically those fused to heterocyclic systems like pyrrole, thiophene, and pyridine, have shown promising coronary vasodilating and antihypertensive activities. For instance, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine demonstrated potent coronary vasodilating activity, surpassing trapidil and showing equipotency to guanethidine sulfate in antihypertensive activity (Sato et al., 1980).

Synthesis Methods

Advances in synthetic methods have allowed for the efficient creation of 1,2,4-triazolo[1,5-a]pyridines. A novel metal-free synthetic approach using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed. This strategy facilitates the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, offering high reaction yields and shorter reaction times (Zheng et al., 2014).

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including those with various sulfonamide groups, have been synthesized and shown to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. These findings indicate potential applications in agricultural sciences and plant ecosystem management (Moran, 2003).

Antiproliferative Activity

In cancer research, certain fluorinated 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit notable antiproliferative activity against breast, colon, and lung cancer cell lines. This activity suggests their potential as therapeutic agents in oncology, with specific compounds showing high efficacy against these cancer types (Dolzhenko et al., 2008).

Chemical Structure Analysis

The study of the chemical structure and tautomeric preferences of these compounds, including their stereochemistry and intermolecular interactions, is vital for their pharmaceutical development and application. For example, the structural analysis of 7-tert-butyl-5-(4-methoxyphenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine revealed significant insights into the planarity and stability of these systems, crucial for their biological activity (Desenko et al., 1993).

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyrimidines, including potentially “2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine”, continue to be a subject of research due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing their properties for specific applications.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to act as inhibitors for various enzymes such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

It is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Similar compounds have been found to inhibit the enzyme acetolactate synthase (ahas) .

Result of Action

Similar compounds have shown significant anti-tumor activity against various cancer cell lines .

Action Environment

It is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place .

Propriétés

IUPAC Name |

2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNHBJPIPIRBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=C(C=CC2=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)